Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

Vue d'ensemble

Description

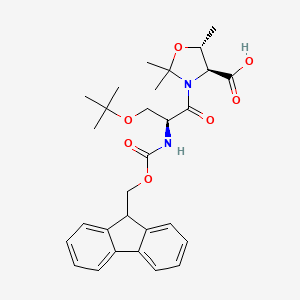

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a complex amino acid derivative commonly used in peptide synthesis. It consists of serine (Ser) and threonine (Thr) amino acids, both protected with specific functional groups to prevent unwanted reactions during synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, while the tert-butyl (tBu) and Psi(Me,Me)pro groups protect the side chains of serine and threonine, respectively.

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is typically synthesized using Fmoc-based SPPS. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Chemoselective Ligation: This method involves the selective formation of peptide bonds between serine and threonine derivatives. Cyclization reactions can be used to form cyclic peptides.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to handle large batches efficiently.

Purification and Quality Control: After synthesis, the compound undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity and quality.

Types of Reactions:

Deprotection: The Fmoc group is removed using a base, typically 20% piperidine in DMF (dimethylformamide).

Cleavage: The tBu and Psi(Me,Me)pro protecting groups are removed under acidic conditions, such as trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine, DMF.

Cleavage: TFA, water, triisopropylsilane (TIPS).

Major Products Formed:

Deprotection: Fmoc-deprotected amino acid.

Cleavage: Free serine and threonine residues.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a crucial building block in the synthesis of peptides. It is particularly advantageous in solid-phase peptide synthesis (SPPS), allowing researchers to construct complex peptide sequences with high purity and yield.

Key Features :

- High Yield : The compound enhances the efficiency of peptide synthesis, yielding products that are often more stable and functional.

- Specificity : It enables the incorporation of unique amino acid sequences that can be tailored for specific biological activities.

Drug Development

Overview : The unique structural properties of this compound make it a valuable asset in the pharmaceutical industry for developing peptide-based drugs.

Applications :

- Targeted Therapeutics : Its ability to form stable complexes with biological targets facilitates the design of drugs aimed at specific pathways, enhancing therapeutic efficacy.

- Improved Solubility and Stability : The compound's structure contributes to the solubility and stability of peptide drugs, which is critical for their effectiveness in clinical settings.

Bioconjugation

Overview : this compound is employed in bioconjugation processes, which involve attaching peptides to various biomolecules.

Benefits :

- Targeted Delivery Systems : By facilitating the attachment of therapeutic agents to targeting moieties, it enhances the specificity and efficacy of drug delivery systems.

- Diagnostic Applications : It can also be used to improve the functionality of diagnostic agents by ensuring they bind effectively to their targets.

Protein Engineering

Overview : Researchers utilize this compound to modify proteins, enabling insights into protein interactions and functions.

Significance :

- Understanding Disease Mechanisms : Modifications made using this compound can elucidate how proteins behave under different physiological conditions, aiding in disease research.

- Development of Novel Proteins : It allows for the creation of proteins with tailored properties for applications in biotechnology and medicine.

Analytical Chemistry

Overview : The compound plays a role in analytical methods for characterizing peptides and proteins.

Applications :

- Quality Control in Biopharmaceuticals : Its use in analytical chemistry ensures that peptide-based products meet required specifications for safety and efficacy.

- Structural Insights : Techniques employing this compound provide valuable information regarding the structure-function relationship of peptides.

Data Table Overview

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Peptide Synthesis | High yield; specificity | Synthesis of therapeutic peptides |

| Drug Development | Targeted therapeutics; improved stability | Development of cancer-targeting drugs |

| Bioconjugation | Enhanced specificity; improved diagnostics | Targeted drug delivery systems |

| Protein Engineering | Insights into disease mechanisms | Modification for enzyme stability |

| Analytical Chemistry | Quality control; structural insights | Characterization of biopharmaceuticals |

Case Studies

-

Peptide Therapeutics Development

- A study demonstrated the successful use of this compound in synthesizing a peptide that targets tumor cells effectively. The synthesized peptide showed enhanced solubility and stability compared to traditional peptides.

-

Bioconjugation Techniques

- Research highlighted how this compound facilitated the attachment of therapeutic peptides to monoclonal antibodies, resulting in improved delivery systems that reduced side effects while enhancing therapeutic outcomes.

-

Protein Interaction Studies

- Investigations into protein interactions using modified proteins with this compound provided insights into enzyme mechanisms, leading to potential new inhibitors for therapeutic applications.

Mécanisme D'action

The compound itself does not have a direct biological activity but serves as a precursor in the synthesis of biologically active peptides. The mechanism of action depends on the final peptide or protein synthesized using Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.

Comparaison Avec Des Composés Similaires

Fmoc-Ser(tBu)-OH: Similar to the compound but lacks the threonine component.

Fmoc-Thr(Psi(Me,Me)pro)-OH: Similar to the compound but lacks the serine component.

Uniqueness: Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is unique due to its dual protection of both serine and threonine, making it highly versatile in peptide synthesis.

Activité Biologique

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic amino acid derivative that has garnered significant attention in biochemical research, particularly in the fields of peptide synthesis, drug development, and protein engineering. This compound is characterized by its unique structural features, which enhance its utility in various biological applications.

Chemical Structure and Properties

- Molecular Formula : C23H30N2O6

- Molecular Weight : 442.49 g/mol

- CAS Number : 1095952-22-9

- Melting Point : Not specified

- Density : 1.3 g/cm³

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) side chain on serine, and a psi (Me,Me) proline derivative, which contributes to its stability and reactivity in peptide synthesis.

1. Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the formation of complex structures with high purity and yield. The Fmoc group facilitates easy deprotection under mild conditions, making it advantageous for synthesizing sensitive peptides .

2. Drug Development

The compound's unique structure enhances its potential as a pharmacophore in drug design. It is particularly valuable in developing peptide-based therapeutics targeting specific biological pathways. Research indicates that modifications at the serine and threonine residues can significantly influence the biological activity of peptides, making this compound crucial for optimizing therapeutic efficacy .

3. Bioconjugation

This compound is utilized in bioconjugation processes to attach peptides to biomolecules such as antibodies or nanoparticles. This capability is essential for creating targeted drug delivery systems that improve the specificity and effectiveness of therapeutic agents .

4. Protein Engineering

In protein engineering studies, this compound allows researchers to modify proteins systematically. By incorporating this compound into protein sequences, scientists can study protein interactions and functions more effectively, contributing to advancements in understanding disease mechanisms and developing new treatments .

Case Study 1: Synthesis of Glucagon-like Peptides

A study focused on synthesizing glucagon-like peptides demonstrated the effectiveness of using this compound as a building block. The research highlighted how the incorporation of this compound improved the yield and purity of the synthesized peptides compared to traditional methods .

Case Study 2: Investigating Protein Interactions

In another study examining protein interactions involving pro-apoptotic proteins like Bax, researchers used this compound to modify peptide sequences. The results indicated that specific modifications could significantly alter binding affinities and functional outcomes in cellular assays .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Peptide Yield | High | Variable |

| Stability | Enhanced | Dependent on structure |

| Deprotection Conditions | Mild (basic conditions) | Often harsher |

| Application Versatility | Broad (drug development, SPPS) | Limited |

Propriétés

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAILEBHPYBEGO-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.